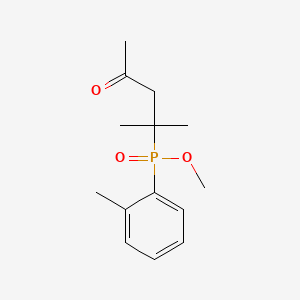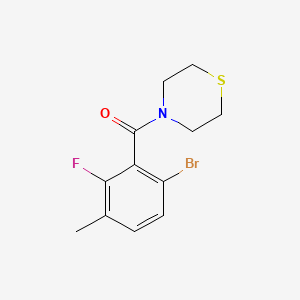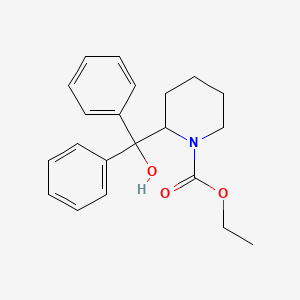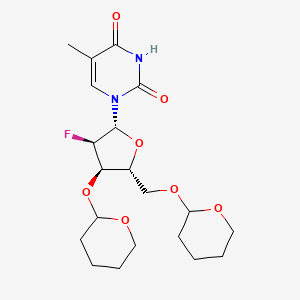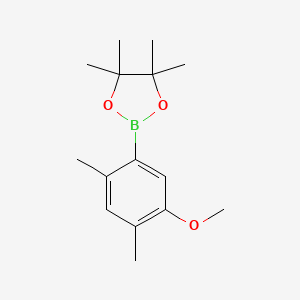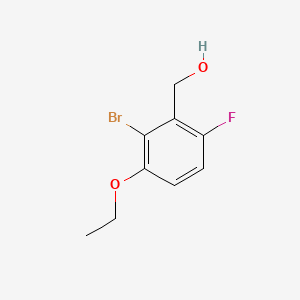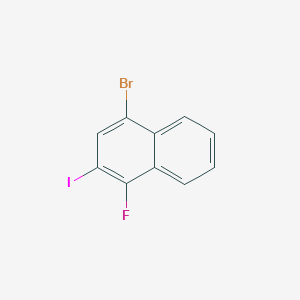
4-Bromo-1-fluoro-2-iodonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-fluoro-2-iodonaphthalene is an aromatic compound with the molecular formula C10H5BrFI and a molecular weight of 350.96 g/mol . It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to the naphthalene ring, making it a highly functionalized molecule.
Méthodes De Préparation
The synthesis of 4-Bromo-1-fluoro-2-iodonaphthalene typically involves multi-step organic reactions. One common method is the halogenation of naphthalene derivatives. For instance, starting with 1-fluoro-2-iodonaphthalene, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar halogenation processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
4-Bromo-1-fluoro-2-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
4-Bromo-1-fluoro-2-iodonaphthalene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-fluoro-2-iodonaphthalene involves its interaction with molecular targets through its halogen atoms. The presence of bromine, fluorine, and iodine allows for unique electronic and steric interactions, which can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .
Comparaison Avec Des Composés Similaires
4-Bromo-1-fluoro-2-iodonaphthalene can be compared with other halogenated naphthalene derivatives such as:
2-Bromo-4-fluoro-1-iodobenzene: Similar in structure but with a different substitution pattern, affecting its reactivity and applications.
1-Fluoro-2-iodonaphthalene: Lacks the bromine atom, which can significantly alter its chemical properties and reactivity.
Propriétés
IUPAC Name |
4-bromo-1-fluoro-2-iodonaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFI/c11-8-5-9(13)10(12)7-4-2-1-3-6(7)8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKATLCLNRKUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2F)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
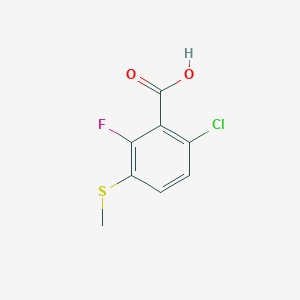
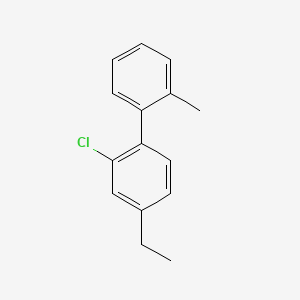
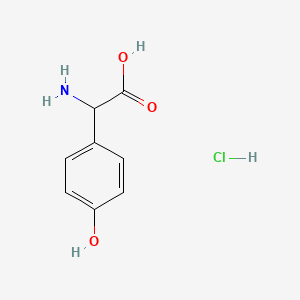
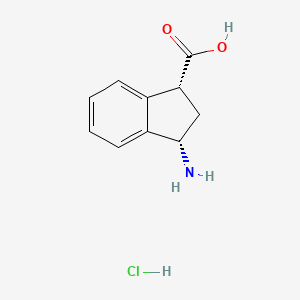



![1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14022372.png)
